molecular formula C16H15N5O3 B343413 6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B343413
M. Wt: 325.32 g/mol
InChI Key: FJWJXSNJTASXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

6-amino-4-(4-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15N5O3/c1-2-3-12-14-13(9-4-6-10(7-5-9)21(22)23)11(8-17)15(18)24-16(14)20-19-12/h4-7,13H,2-3,18H2,1H3,(H,19,20)

InChI Key

FJWJXSNJTASXNK-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. Various catalysts such as nano-eggshell/Ti(IV), CoCeO2 nanoparticles, and choline chloride/thiourea have been used to facilitate this reaction . The reaction is usually carried out under mild conditions, often at room temperature, and can be performed in aqueous media or under solvent-free conditions .

Industrial Production Methods

the principles of green chemistry, such as using environmentally benign reagents and reaction conditions, are often applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .

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